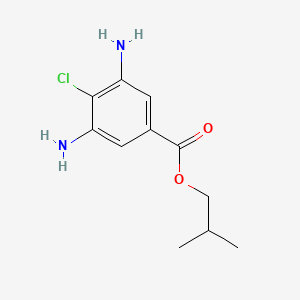

Isobutyl 3,5-diamino-4-chlorobenzoate

Description

The exact mass of the compound Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3,5-diamino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIRIRTZCOEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067735 | |

| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32961-44-7 | |

| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32961-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032961447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 4-chloro-3,5-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyl 3,5-diamino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyl 3,5-diamino-4-chlorobenzoate, a key aromatic diamine utilized primarily as a crosslinking agent in the production of high-performance polyurethane elastomers. This document collates available data on its molecular structure, physicochemical properties, synthesis, and thermal stability. Detailed experimental protocols for its synthesis and analysis are also presented. While the primary application of this compound is in materials science, this guide also touches upon its potential, though less explored, biological activities.

Chemical Identity and Structure

This compound is systematically named 2-methylpropyl 3,5-diamino-4-chlorobenzoate. It is also known by various synonyms including 4-Chloro-3,5-diaminobenzoic acid isobutyl ester and trade names such as Addolink 1604 and Baytec XL 1604.[1][2][3] Its chemical structure consists of a benzoate core substituted with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methylpropyl 3,5-diamino-4-chlorobenzoate[3] |

| CAS Number | 32961-44-7[1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[1] |

| Molecular Weight | 242.70 g/mol [4] |

| Canonical SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N[1] |

| InChI Key | KHUIRIRTZCOEMK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in polymer chemistry and for predicting its behavior in various chemical environments.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow to brown powder or brown lump | [1][2] |

| Melting Point | 86-90 °C | [5] |

| Boiling Point (Predicted) | 390.1 ± 37.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [6] |

| Flash Point | 189.7 °C | [2] |

| pKa (Predicted) | 1.75 ± 0.10 | [1] |

| LogP (Predicted) | 2.7 - 2.8 | [2][4] |

Solubility Profile

This compound exhibits a range of solubilities in different solvents, which is a critical consideration for its use in formulations.

Table 3: Qualitative Solubility

| Solvent | Solubility |

| Ethanol | High[1] |

| Methanol | High[1] |

| Dimethyl Sulfoxide (DMSO) | High[1] |

| Acetone | Moderate[1] |

| Dichloromethane | Moderate[1] |

| Hexane | Low[1] |

| Toluene | Low[1] |

| Water | Insoluble[7] |

Synthesis

An industrial synthesis of this compound typically involves a multi-step process starting from 4-chlorobenzoic acid.[7] A common laboratory-scale synthesis involves the reduction of an isobutyl 3,5-dinitro-4-chlorobenzoate precursor.[5]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on the reduction of Isobutyl 3,5-dinitro-4-chlorobenzoate.[5]

Materials:

-

Isobutyl 3,5-dinitro-4-chlorobenzoate (20 g)

-

Ethanol (100 ml)

-

Raney Nickel (4 g)

-

Morpholine (1 g)

-

Autoclave

-

Nitrogen gas

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

Refrigerator

Procedure:

-

Add Isobutyl 3,5-dinitro-4-chlorobenzoate, Raney Nickel, ethanol, and morpholine to an autoclave.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas at 0.2-0.3 MPa. Repeat this cycle three times.

-

Pressurize the autoclave with hydrogen to 3.0 MPa and heat to 90-100°C.

-

Maintain this temperature, replenishing hydrogen to 3.0 MPa as the pressure drops to 2.0 MPa.

-

Continue the reaction for 1.5 hours, or until hydrogen uptake ceases.

-

Stop heating and allow the autoclave to cool.

-

Filter the reaction mixture to recover the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator until a viscous residue is obtained.

-

Induce crystallization by placing the residue in a refrigerator.

-

Isolate the crystalline product by filtration. The expected yield is approximately 92%.[5]

Spectral Data

Thermal Properties

This compound exhibits good thermal stability, which is a key property for its application in high-temperature curing processes for polyurethanes.

Table 4: Thermal Stability Data

| Property | Value | Reference |

| Melting Point | 86-90 °C | [5] |

| Decomposition Onset (Analogous Compounds) | > 250 °C | [1] |

Expected Thermal Analysis Behavior

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point in the range of 86-90 °C. The shape and onset of this peak would provide information on the purity and crystalline nature of the compound.

-

Thermogravimetric Analysis (TGA): A TGA curve would likely show thermal stability up to approximately 250 °C, after which a significant weight loss would be observed, indicating thermal decomposition.[1] The profile of the weight loss curve can provide insights into the decomposition mechanism.

Applications in Polymer Chemistry

The primary industrial application of this compound is as a crosslinking agent, or curative, for polyurethane elastomers.[1] The two primary amino groups on the aromatic ring react with isocyanate groups of a polyurethane prepolymer, leading to the formation of a crosslinked polymer network.

Curing Mechanism Workflow

Caption: Curing of polyurethane prepolymer with this compound.

The steric hindrance provided by the isobutyl group and the electronic effects of the chlorine atom modulate the reactivity of the amino groups, which can result in a longer pot life and controlled curing kinetics compared to other aromatic diamine crosslinkers. This allows for better processing and handling in industrial applications. The resulting polyurethane elastomers often exhibit enhanced mechanical properties.

Potential Biological Activity

While the primary focus of research on this compound has been its application in materials science, some studies have suggested potential biological activities.

It has been investigated for its potential antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1] Additionally, some research suggests potential antifungal activity against strains like Aspergillus niger and Candida albicans.[1] However, detailed studies including minimum inhibitory concentration (MIC) values and mechanisms of action are not widely reported in the scientific literature. There is also limited suggestion of potential herbicidal properties.[1]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the appropriate final concentration in MHB.

-

Add the standardized bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. As with other aromatic amines and chlorinated compounds, it should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

Conclusion

This compound is a specialty chemical with well-established applications in the polyurethane industry. Its chemical properties, particularly its thermal stability and reactivity profile, make it a valuable crosslinking agent for producing high-performance elastomers. While there are indications of potential biological activity, this area remains largely unexplored and presents an opportunity for future research. This technical guide provides a foundational understanding of the key chemical properties of this compound to support its use in both materials science and for the preliminary exploration of its potential in other scientific domains.

References

- 1. Buy this compound | 32961-44-7 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Benzoic acid, 3,5-diamino-4-chloro-, butyl ester | C11H15ClN2O2 | CID 3084777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]

- 8. Isobutyl 3,5-diamino-4-chloro benzoate(32961-44-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate (CAS: 32961-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 3,5-diamino-4-chlorobenzoate, with the CAS number 32961-44-7, is an aromatic diamine primarily recognized for its role as a crosslinking agent in the production of high-performance polyurethane elastomers.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known biological activities. While the compound has been investigated for its potential antibacterial, antifungal, and herbicidal properties, this document also highlights the existing gaps in the scientific literature, particularly concerning its mechanism of action, detailed pharmacological data, and comprehensive toxicological profile.[1] The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and material science.

Physicochemical Properties

This compound is a yellow to brown powder or crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |

| Molecular Weight | 242.70 g/mol | |

| Melting Point | 83 - 91 °C | [1] |

| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [1] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [1] |

| Flash Point | 193.9 °C | |

| Water Content | max. 0.15% | |

| Appearance | Yellow to brown powder | [1] |

| Solubility | High solubility in Ethanol, Methanol, and DMSO. | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, with industrial-scale production protocols available. A general laboratory-adaptable synthesis workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Industrial Synthesis)

Materials:

-

p-Chlorobenzoic acid

-

Nitric acid (98%)

-

Sulfuric acid (98%)

-

Isobutanol

-

Iron powder

-

Glacial acetic acid

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

Step 1: Nitration of p-Chlorobenzoic Acid

-

In a suitable reaction vessel, carefully add sulfuric acid.

-

While stirring and maintaining the temperature, gradually add p-chlorobenzoic acid.

-

Slowly add nitric acid to the mixture, ensuring the temperature is controlled.

-

After the addition is complete, the reaction mixture is heated and maintained at an elevated temperature for several hours to ensure the completion of the nitration reaction.

-

The reaction mixture is then cooled and poured into cold water to precipitate the 3,5-dinitro-4-chlorobenzoic acid.

-

The precipitate is filtered, washed with water, and dried.

Step 2: Esterification

-

The dried 3,5-dinitro-4-chlorobenzoic acid is mixed with isobutanol and a catalytic amount of sulfuric acid.

-

The mixture is heated under reflux for several hours.

-

After cooling, the excess isobutanol can be removed under reduced pressure.

-

The resulting crude isobutyl 3,5-dinitro-4-chlorobenzoate is then used in the next step.

Step 3: Reduction

-

A mixture of isobutanol, glacial acetic acid, and water is prepared in a reaction vessel.

-

Iron powder is added to this mixture with stirring, and the temperature is raised.

-

The isobutyl 3,5-dinitro-4-chlorobenzoate from the previous step is then added portion-wise, controlling the reaction temperature.

-

The reaction is monitored until completion.

-

The pH of the reaction mixture is adjusted to 7-8 with a sodium carbonate solution.

Step 4: Purification

-

The reaction mixture is filtered to remove the iron sludge.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by crystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Spectral Data

Industrial Applications

The primary application of this compound is as a curing agent, also known as a chain extender, in the production of polyurethane (PU) elastomers. Its use offers several advantages, including an extended pot life, which allows for better processing of large parts, and enhanced mechanical properties of the final elastomer, such as increased hardness, tear strength, tensile strength, and elongation at break. It is often used in combination with prepolymers for manufacturing high-quality heat-curing polyurethane elastomers.

Logical Relationship in Polyurethane Curing

Caption: Role of the compound as a curing agent in polyurethane production.

Biological Activity

This compound has been reported to possess antibacterial, antifungal, and herbicidal properties. However, detailed studies with quantitative data for this specific compound are limited in the publicly accessible scientific literature. Much of the available information is based on the activity of related substituted benzoic acid and aniline derivatives.

Antibacterial Activity

Studies have suggested that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of action for diaminobenzoate compounds in bacteria is not fully elucidated but may involve the inhibition of essential metabolic pathways. For instance, aminobenzoic acid derivatives are known to interfere with folate synthesis in some bacteria.

Antifungal Activity

The compound has also been investigated for its potential antifungal activity.[1] The proposed mechanism for the antifungal action of benzoic acid derivatives often involves the disruption of the fungal cell membrane and the inhibition of key enzymes. For example, some benzoic acid derivatives are known to inhibit enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.

Herbicidal Activity

Limited research indicates potential herbicidal properties for this compound.[1] The mechanism of action for herbicidal substituted benzoates can vary, but they often act by disrupting plant growth processes, such as hormone transport or photosynthesis.

Toxicology

There is a significant lack of specific toxicological data for this compound in the available literature. As an aromatic amine, it should be handled with caution, as this class of compounds can be associated with skin and eye irritation, respiratory tract irritation, and potential for more severe health effects with prolonged exposure.[1] General handling precautions for aromatic amines should be strictly followed.

Future Research Directions

The existing data on this compound primarily focuses on its industrial application as a polyurethane curing agent. To unlock its potential in the pharmaceutical or agrochemical sectors, further research is imperative in the following areas:

-

Quantitative Biological Activity: Detailed studies to determine the minimum inhibitory concentrations (MICs) against a broad spectrum of bacterial and fungal pathogens are needed.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic or agrochemical agent.

-

Toxicology: A comprehensive toxicological profile, including acute and chronic toxicity studies, mutagenicity, and carcinogenicity assays, is essential to assess its safety.

-

Pharmacokinetics: In vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for any potential therapeutic applications.

Conclusion

This compound is a well-established industrial chemical with significant utility in the polymer industry. While preliminary investigations suggest a spectrum of biological activities, the lack of in-depth pharmacological and toxicological data currently limits its consideration for applications in drug development or as an agrochemical. This guide provides a summary of the current knowledge and underscores the need for further scientific inquiry to fully characterize the properties and potential applications of this molecule.

References

physical characteristics of Isobutyl 3,5-diamino-4-chlorobenzoate

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl 3,5-diamino-4-chlorobenzoate

Introduction

This compound, also identified by CAS Number 32961-44-7, is a specialized aromatic diamine.[1] It is commonly known by trade names such as Addolink 1604 and Baytec XL 1604.[1] This compound primarily serves as a chain extender and crosslinking agent in the synthesis of high-quality polyurethane (PU) elastomers.[1] Its chemical structure, featuring a benzoate core with two amino groups and a chlorine atom, allows for controlled curing kinetics, which is highly advantageous in industrial applications requiring precise processing windows. This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and its functional role in polymer chemistry.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound typically appears as a yellow to brown or gray to dark gray crystalline powder or solid particulate.[1][2]

| Property | Value | Source(s) |

| CAS Number | 32961-44-7 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3] |

| Molecular Weight | 242.7 g/mol | [1][3] |

| Appearance | Yellow to brown powder; Gray to dark gray solid | [1][2] |

| Melting Point | 83 - 91 °C (lit. range: 86 - 90 °C) | [1][2][4][5] |

| Boiling Point | 390.1 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 1.75 ± 0.10 (Predicted) | [1][2] |

| Storage Conditions | Room temperature, dry, under inert gas (2–8 °C) | [2][4] |

Solubility and Thermal Stability

Solubility

Experimental data indicates that this compound exhibits good solubility in polar organic solvents. It is highly soluble in:

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)[1]

The solubility in alcohols like ethanol and methanol is attributed to the potential for hydrogen bonding with the compound's amino groups.[1]

Thermal Stability

The compound demonstrates considerable thermal stability. Its melting point range of 86-90°C suggests a stable crystalline structure.[1][2] The predicted boiling point of approximately 390°C further indicates substantial thermal endurance before decomposition.[1][2] This high thermal stability makes it a suitable component for applications that involve processing at elevated temperatures.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the reduction of an isobutyl 3,5-dinitro-4-chlorobenzoate precursor.

Materials:

-

Isobutyl 3,5-dinitro-4-chlorobenzoate (20 g)

-

Ethanol (100 ml)

-

Raney Nickel (4 g)

-

Morpholine (1 g)

-

High-pressure autoclave

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

The autoclave is charged with isobutyl 3,5-dinitro-4-chlorobenzoate, Raney nickel, ethanol, and morpholine.[2]

-

The vessel is sealed and purged by alternately pressurizing with nitrogen (to 0.2-0.3 MPa) and venting, repeating the cycle three times. The same purging process is then repeated with hydrogen gas.[2]

-

The autoclave is pressurized with hydrogen to 3.0 MPa and heated to a temperature of 90-100°C.[2]

-

This temperature is maintained. As the reaction consumes hydrogen, the pressure will drop. When the pressure falls to 2.0 MPa, it is replenished with hydrogen back to 3.0 MPa.[2]

-

The reaction is continued for approximately 1.5 hours, maintaining the pressure between 2.0-3.0 MPa, until hydrogen absorption ceases.[2]

-

The autoclave is then cooled, and the pressure is vented.

-

The reaction mixture is filtered to recover the Raney nickel catalyst.[2]

-

The filtrate is concentrated under reduced pressure until it becomes a viscous liquid.[2]

-

The concentrated product is crystallized by cooling in a refrigerator to yield this compound. This process has a reported yield of 92%.[2]

Industrial Synthesis Pathway

An alternative industrial-scale process involves a multi-step synthesis starting from chlorobenzoic acid.[6] This method is designed for cost-effectiveness and safety.[6]

Caption: Industrial synthesis workflow for this compound.

Applications and Functional Pathways

The primary application of this compound is as a curing agent in polyurethane systems. In this role, it acts as a chain extender, reacting with diisocyanate prepolymers. The two amino groups (-NH₂) on the molecule react with isocyanate groups (-NCO), forming urea linkages and extending the polymer chains. This crosslinking process builds the three-dimensional network that gives the final polyurethane elastomer its desired mechanical properties, such as durability and elasticity.

The compound is particularly valued for providing a longer pot life (casting time) compared to other amine-based crosslinking agents, which allows for more controlled and manageable processing in large-scale manufacturing.

Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, particularly for active ingredients in dermatological treatments that may possess anti-inflammatory properties.[4] Limited research also suggests potential antibacterial, antifungal, and herbicidal activities.[1]

References

- 1. Buy this compound | 32961-44-7 [smolecule.com]

- 2. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. Isobutyl 3,5-diamino-4-chloro benzoate | 32961-44-7 [chemicalbook.com]

- 6. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]

An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine with significant potential in both industrial and therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological significance. Detailed experimental protocols for its industrial synthesis are provided, along with a summary of its known characteristics in clearly structured tables. Furthermore, this guide explores the compound's relevance to cancer research by detailing the epidermal growth factor receptor (EGFR)-mediated extrinsic apoptosis pathway, a target for similar molecular structures.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-methylpropyl 3,5-diamino-4-chlorobenzoate, is a substituted aromatic compound. Its core structure consists of a benzoate ring with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-methylpropyl 3,5-diamino-4-chlorobenzoate |

| CAS Number | 32961-44-7 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.7 g/mol |

| SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N |

| InChI Key | KHUIRIRTZCOEMK-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically a brown crystalline powder.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Brown crystalline powder | [1] |

| Melting Point | 86-90 °C | [2] |

| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [2] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in alcohol, ether, tetrachloromethane, dichloromethane | [1] |

Synthesis of this compound

An industrial process for the synthesis of this compound involves a three-step process: nitration of chlorobenzoic acid, followed by esterification and subsequent reduction.[1]

Experimental Protocol: Industrial Synthesis

Step 1: Nitration

-

Reactants:

-

Chlorobenzoic acid

-

Nitric acid

-

Sulfuric acid (catalyst)

-

-

Procedure:

-

Under the catalysis of sulfuric acid, react chlorobenzoic acid with nitric acid.

-

This reaction yields 3,5-dinitrobenzene-4-chloro-benzoic acid.

-

Step 2: Esterification

-

Reactants:

-

3,5-dinitrobenzene-4-chloro-benzoic acid

-

Isobutanol

-

Sulfuric acid (catalyst)

-

-

Procedure:

-

In the presence of sulfuric acid, react 3,5-dinitrobenzene-4-chloro-benzoic acid with isobutanol.

-

This step produces 3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester.

-

Step 3: Reduction

-

Reactants:

-

3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester

-

-

Procedure:

-

Reduce the dinitro compound to obtain the final product, this compound.

-

Step 4: Purification

-

Procedure:

-

The crude product is then subjected to baking and pulverization to obtain a purified crystalline powder.[1]

-

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the protons of the isobutyl group (methine, methylene, and methyl protons). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isobutyl group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, C-N stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.7 g/mol ). |

Biological Significance and Potential Applications

While this compound is primarily used as a crosslinking agent in the production of polyurethane elastomers, its structural motifs suggest potential for biological activity.[3] Derivatives of 4-amino-3-chlorobenzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can trigger the extrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

EGFR-Mediated Extrinsic Apoptosis Pathway

The diagram below illustrates the signaling cascade initiated by the inhibition of EGFR, leading to apoptosis.

Caption: EGFR Inhibition Induced Apoptosis.

Experimental Workflows

The synthesis of this compound follows a well-defined workflow, as outlined in the experimental protocol. The logical progression of this synthesis is depicted in the following diagram.

Caption: Synthesis Workflow.

Conclusion

This compound is a compound with established industrial applications and intriguing potential in the field of drug development. Its synthesis is well-documented, allowing for its production for further research. The structural similarity of its derivatives to known EGFR inhibitors highlights a promising avenue for the development of novel anticancer agents. Further investigation into its biological activity and the acquisition of detailed spectroscopic data are warranted to fully elucidate its properties and potential therapeutic applications.

References

Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Isobutyl 3,5-diamino-4-chlorobenzoate (CAS No. 32961-44-7). Due to the limited availability of public experimental spectra, this document presents a detailed, theoretically-derived spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the molecule's functional groups and their expected electronic environments.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Ar-H |

| ~4.5 | br s | 4H | -NH₂ |

| ~4.0 | d | 2H | -O-CH₂ -CH- |

| ~2.0 | m | 1H | -CH₂-CH -(CH₃)₂ |

| ~1.0 | d | 6H | -CH-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O (Ester) |

| ~145 | C -NH₂ |

| ~128 | C -Cl |

| ~120 | Ar-C H |

| ~118 | C -COO |

| ~71 | -O-C H₂- |

| ~28 | -C H-(CH₃)₂ |

| ~19 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amino) |

| 2960-2870 | Medium | C-H Stretch (Alkyl) |

| 1720-1700 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Medium | N-H Bend (Amino) |

| 1600-1450 | Medium | C=C Stretch (Aromatic) |

| 1300-1200 | Strong | C-O Stretch (Ester) |

| 800-700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | 100 / 33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 186/188 | 60 / 20 | [M - C₄H₈]⁺ |

| 155 | 40 | [M - C₄H₉O₂]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

-

Electron Ionization (EI): For volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds.

-

-

Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

References

solubility profile of Isobutyl 3,5-diamino-4-chlorobenzoate in organic solvents

An In-depth Technical Guide on the Solubility Profile of Isobutyl 3,5-diamino-4-chlorobenzoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound often utilized as a crosslinking agent in the synthesis of polyurethanes.[1] While primarily applied in materials science, understanding its solubility in organic solvents is crucial for its handling, formulation, and in process chemistry. This document summarizes its qualitative solubility, outlines a detailed experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties

This compound (CAS No. 32961-44-7) is an aromatic diamine with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.7 g/mol .[2][3] It typically appears as a brown crystalline powder.[4][5] The presence of amino groups and the ester functionality contribute to its polarity and potential for hydrogen bonding, influencing its solubility in various organic media.[1]

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, based on experimental observations and structural analysis, a qualitative solubility profile has been established. The compound's solubility can be categorized as follows:

| Solubility Classification | Organic Solvents | Rationale |

| High Solubility | Ethanol, Methanol, Dimethyl Sulfoxide (DMSO) | These polar protic and aprotic solvents can effectively engage in hydrogen bonding with the amino groups of the compound.[1] |

| Moderate Solubility | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ether | These solvents have moderate polarity and can partially dissolve the compound.[1][4] |

| Insoluble | Water | The hydrophobic isobutyl group and the aromatic ring likely outweigh the hydrophilic contributions of the amino and ester groups.[4] |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

For a precise quantitative determination of the solubility of this compound, the equilibrium shake-flask method is a reliable and widely accepted technique.[6] The following protocol is a detailed methodology adapted for this specific compound.

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, dichloromethane, THF)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of excess solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent by accounting for the dilution factor.

-

3. Data Reporting:

- Solubility should be reported in units such as g/L, mg/mL, or mol/L.

- The temperature at which the solubility was determined must be specified.

- The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility profile indicates good solubility in polar organic solvents. For researchers and professionals requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust methodology. The accompanying workflow diagram provides a clear visual aid for the experimental process. Accurate solubility data is fundamental for optimizing reaction conditions, developing formulations, and ensuring the efficient application of this compound in its various industrial uses.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Isobutyl 3,5-diamino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and potential degradation pathways of Isobutyl 3,5-diamino-4-chlorobenzoate. Drawing from available data on analogous compounds and established principles of organic chemistry, this document outlines the expected thermal behavior, potential degradation products, and recommended analytical methodologies for its characterization. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and polymer industries, where understanding the thermal properties of chemical entities is critical for process development, formulation, and stability assessment.

Introduction

This compound is an aromatic diamine derivative with applications as a crosslinking agent and in the synthesis of various organic molecules.[1][2] Its chemical structure, featuring amino groups, a chlorinated aromatic ring, and an isobutyl ester, dictates its reactivity and stability under various conditions, including thermal stress. A thorough understanding of its thermal properties is essential for ensuring its safe handling, optimizing its use in high-temperature applications, and predicting its long-term stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |

| Molecular Weight | 242.7 g/mol | [3][5] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 83 - 91 °C | [1] |

| Predicted Boiling Point | 390.1 ± 37.0 °C | [1] |

| Density | 1.252 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [5] |

Thermal Stability and Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. The expected TGA profile for this compound would likely show an initial stable region followed by one or more mass loss steps corresponding to its decomposition.

Table 2: Predicted Thermogravimetric Analysis Data for this compound (Estimated based on analogous compounds)

| Parameter | Predicted Value |

| Onset of Decomposition (Tonset) | > 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 280 - 350 °C |

| Final Residue at 600 °C (in inert atmosphere) | < 10% |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by exothermic events at higher temperatures associated with decomposition.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

| Thermal Event | Expected Temperature Range (°C) | Type of Transition |

| Melting | 83 - 91 | Endothermic |

| Decomposition | > 250 | Exothermic |

Potential Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several pathways involving its key functional groups: the isobutyl ester, the amino groups, and the chloro-substituted aromatic ring.

Hydrolysis of the Ester Linkage

Although primarily a concern in the presence of moisture, elevated temperatures can facilitate the hydrolysis of the isobutyl ester, yielding 3,5-diamino-4-chlorobenzoic acid and isobutanol.[7][8] This reaction can be catalyzed by acidic or basic conditions.[7]

Oxidation of Amino Groups

Dechlorination

Studies on similar chlorinated organic compounds have shown that thermal degradation can involve dechlorination.[10] The carbon-chlorine bond can cleave at high temperatures, leading to the formation of radicals and subsequent secondary reactions.

Decomposition of the Isobutyl Group

The isobutyl group may undergo thermal cracking, leading to the formation of smaller volatile hydrocarbons.

A proposed logical workflow for investigating these degradation pathways is presented in the following diagram.

Caption: A logical workflow for investigating the thermal degradation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of this compound. Instrument parameters should be optimized for the specific equipment being used.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Caption: A generalized workflow for performing Differential Scanning Calorimetry (DSC).

Conclusion

This compound is expected to exhibit moderate to good thermal stability, with decomposition likely initiating above 250°C. The primary degradation pathways are anticipated to involve the ester linkage, the aromatic amino groups, and the carbon-chlorine bond. The provided experimental protocols offer a starting point for the detailed thermal characterization of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are recommended to definitively identify the evolved degradation products and elucidate the precise degradation mechanisms. Such data will be invaluable for ensuring the material's optimal and safe use in its intended applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. testinglab.com [testinglab.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Aminobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of Isobutyl 3,5-diamino-4-chlorobenzoate Remains Undefined in Biological Systems

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the pharmacological and biological mechanism of action of Isobutyl 3,5-diamino-4-chlorobenzoate. While the compound is well-documented in the realm of polymer chemistry, its interactions with biological systems, including any potential therapeutic or adverse effects, are largely unexplored. This technical guide addresses the current state of knowledge and the conspicuous absence of data pertaining to its core mechanism of action.

Initial investigations into the properties of this compound have primarily focused on its industrial applications. The compound is predominantly utilized as a crosslinking agent, also known as a chain extender, in the synthesis of polyurethane elastomers.[1] In this capacity, it contributes to the final physical properties of the polymer, such as its durability and thermal stability.

While some sources suggest potential antibacterial, antifungal, and herbicidal properties, these claims are not substantiated by detailed mechanistic studies.[1] Crucially, the available literature explicitly states that there is no current information regarding the specific mechanism of action of this compound in any biological context.[1] Searches for its pharmacological profile or its activity as an epithelial sodium channel (ENaC) blocker have not yielded any relevant scientific data.

Current Understanding: A Focus on Chemical Properties and Industrial Use

The existing body of knowledge on this compound is centered on its chemical identity and manufacturing applications. Key information is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅ClN₂O₂ | [2] |

| Molecular Weight | 242.7 g/mol | [2] |

| CAS Number | 32961-44-7 | [2] |

| Primary Application | Crosslinking agent in polyurethane production | [1] |

The Uncharted Territory: The Absence of Biological and Pharmacological Data

The lack of research into the biological effects of this compound means that fundamental questions about its potential mechanism of action remain unanswered. There are no published studies detailing its:

-

Binding affinity to any biological targets.

-

IC50 or EC50 values in any biological assay.

-

Effects on cellular signaling pathways.

-

Pharmacokinetic and pharmacodynamic properties.

Consequently, it is not possible to provide detailed experimental protocols or construct diagrams of signaling pathways related to its mechanism of action, as requested. The logical relationship for the current state of knowledge can be visualized as follows:

Figure 1. Current knowledge of this compound.

Future Directions and a Call for Research

The absence of data on the biological mechanism of action of this compound highlights a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents an open field for investigation. Future research endeavors could focus on:

-

Screening for Biological Activity: Initial in vitro screening against a panel of common biological targets to identify any potential pharmacological activity.

-

Cytotoxicity Studies: Assessing the compound's effect on various cell lines to determine potential toxicity.

-

Antimicrobial and Herbicidal Mechanism Studies: If the suggested antimicrobial and herbicidal properties are confirmed, subsequent studies to elucidate the underlying mechanisms would be warranted.

References

An In-depth Technical Guide to the Antibacterial Properties of Chlorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antibacterial properties of chlorobenzoate derivatives, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented is intended to support research and development efforts in the discovery of new antimicrobial agents.

Quantitative Antibacterial Activity

Chlorobenzoate derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The antibacterial potential of these compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, studies on 2-chlorobenzoic acid derivatives have shown greater potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][2][3] Notably, Schiff's bases of 2-chlorobenzoic acid have been found to be more potent than their ester counterparts.[1][2][3]

Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activities of 2-chlorobenzoic acid derivatives are governed by topological parameters, highlighting the importance of molecular structure in their biological function.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chlorobenzoate Derivatives

| Compound Class | Specific Derivative/Compound | Bacterial Strain | MIC (µg/mL) |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Compound 4 | Staphylococcus aureus ATCC 6538 | 125 |

| Compound 4 | Bacillus subtilis ATCC 6683 | 125 | |

| Organotin(IV) Chlorobenzoates | Triphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | Active (>16mm inhibition at 300 ppm) |

| Benzoic Acid Derivatives | 2-hydroxybenzoic acid (2hBa) | Escherichia coli O157 | 1000 |

| Benzoic acid (Ba) | Escherichia coli O157 | 1000 |

Note: Data is compiled from multiple sources and methodologies may vary.[4][5][6] "Compound 4" refers to a specific derivative in the cited study with moderate activity.[4]

Proposed Mechanisms of Antibacterial Action

The mechanisms through which chlorobenzoate derivatives exert their antibacterial effects are multifaceted, often involving the disruption of critical cellular structures and functions.

A. Disruption of Cell Membrane Integrity: A primary mechanism of action for many phenolic and benzoic acid derivatives is the disruption of the bacterial cell membrane.[7][8] This process involves increasing the permeability of both the outer and inner membranes, leading to a loss of the electrochemical potential. The subsequent leakage of essential intracellular components, such as nucleotides and ions, ultimately results in cell death.[7][8]

B. Inhibition of Efflux Pumps: Certain chlorobenzoate derivatives have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring resistance. For example, 4-chlorobenzyl p-coumarate has been found to inhibit the MepA and NorA efflux pumps in bacteria like Staphylococcus aureus.[9] This inhibition can restore the efficacy of conventional antibiotics that are normally expelled by these pumps.[9]

C. Disruption of DNA and Protein Synthesis: Some derivatives are predicted to interfere with DNA replication and phosphatidylglycerol synthesis, which is a key component of the cell membrane.[9] By targeting these fundamental cellular processes, the compounds can effectively halt bacterial growth and proliferation.

Experimental Protocols

The evaluation of chlorobenzoate derivatives typically follows a standardized workflow from chemical synthesis to microbiological testing.

A. General Synthesis of Derivatives: The synthesis of chlorobenzoate derivatives, such as esters or Schiff's bases, often starts with a commercially available chlorobenzoic acid. For esterification, the acid may be reacted with an appropriate alcohol under acidic conditions. The synthesis of Schiff's bases involves the condensation of an amino derivative of chlorobenzoic acid with an aldehyde or ketone.

B. Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC): The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure.

-

Preparation of Compound Stock: A stock solution of the test chlorobenzoate derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[5] This creates a range of decreasing concentrations of the compound across the plate.

-

Inoculum Preparation: The test bacterium (e.g., E. coli, S. aureus) is cultured to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][10]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate.[10] The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[5][10]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10] This can be assessed visually or by using a plate reader. For confirmation, a redox indicator like resazurin may be added, where a color change indicates bacterial viability.[5]

References

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

In-depth Technical Guide: Antifungal Activity of Isobutyl 3,5-diamino-4-chlorobenzoate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Antifungal Activity of Isobutyl 3,5-diamino-4-chlorobenzoate

This technical guide addresses the antifungal properties of the chemical compound this compound. Following a comprehensive search of scientific literature and databases, this document outlines the available information regarding its activity against fungal pathogens.

Executive Summary

Antifungal Spectrum

Initial investigations have suggested that this compound may exhibit inhibitory effects against common fungal species.

Table 1: Summary of Reported Antifungal Activity

| Fungal Species | Activity Reported | Quantitative Data (MIC/MFC) |

| Aspergillus niger | Effective | Not Available in Searched Literature |

| Candida albicans | Effective | Not Available in Searched Literature |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

The absence of specific MIC and MFC values in the available literature prevents a detailed quantitative comparison with established antifungal agents. Further research is required to determine the potency of this compound against a broader range of fungal pathogens.

Experimental Protocols

Detailed experimental protocols for the antifungal testing of this compound are not explicitly described in the currently available literature. However, based on standard microbiological practices, a generalized workflow for such an investigation can be proposed.

General Antifungal Susceptibility Testing Workflow

The following diagram illustrates a standard workflow for determining the antifungal activity of a test compound.

Preliminary Studies on the Herbicidal Effects of Isobutyl 3,5-diamino-4-chlorobenzoate: A Review of Available Data

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific herbicidal effects of Isobutyl 3,5-diamino-4-chlorobenzoate. While the chemical structure of this compound suggests potential biological activity, and limited, unverified sources hint at possible herbicidal properties, there is a notable absence of peer-reviewed studies detailing its efficacy, mechanism of action, and impact on plant physiology. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathways is not feasible at this time.

This compound is a derivative of benzoic acid, a chemical class that includes various compounds with demonstrated herbicidal activity. However, the specific combination of the isobutyl ester and the 3,5-diamino-4-chloro substitutions on the benzene ring makes this a unique molecule. While some commercial databases and chemical suppliers list the compound and provide basic chemical and physical properties, they do not offer data on its biological effects on plants. One source vaguely suggests that limited research indicates potential herbicidal properties for the 2-methylpropyl ester of 3,5-diamino-4-chlorobenzoic acid, but explicitly states that more research is necessary to confirm its effectiveness and potential for weed control.[1]

The primary documented application of this compound is in the field of polymer chemistry, where it is used as a crosslinking agent in the production of polyurethane elastomers.[1] Its utility in this domain is attributed to its chemical structure, which allows it to react with other monomers to form a stable polymer network.

Challenges in Fulfilling the Core Request

The user's request for an in-depth technical guide necessitates the availability of specific experimental data that is currently not present in the public domain for this compound. The core requirements and the reasons for the inability to fulfill them are outlined below:

-

Data Presentation: Without studies that quantify the herbicidal effects of the compound (e.g., EC50 or IC50 values, dose-response curves, species-specific efficacy), it is impossible to create the requested structured tables for data comparison.

-

Experimental Protocols: The absence of published research means there are no established and detailed methodologies for key experiments related to its herbicidal activity to report.

-

Mandatory Visualization: As no signaling pathways, experimental workflows, or logical relationships concerning the herbicidal action of this specific compound have been described in the literature, no diagrams can be generated using Graphviz.

Future Research Directions

To address the current knowledge gap, preliminary studies on the herbicidal effects of this compound would need to be conducted. A logical experimental workflow for such a preliminary investigation is proposed below.

Figure 1. A proposed experimental workflow for the preliminary evaluation of the herbicidal effects of this compound.

References

An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine compound with the chemical formula C₁₁H₁₅ClN₂O₂.[1] While its primary industrial application lies in polymer chemistry as a crosslinking agent for polyurethane elastomers, emerging interest in its potential biological activities has positioned it as a compound of interest for scientific research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential as a research chemical. It is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a yellow to brown crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.7 g/mol | [1] |

| CAS Number | 32961-44-7 | [1] |

| Appearance | Yellow to brown powder/crystals | |

| Melting Point | 86-90 °C | [2] |

| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [2] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in ethanol, ether, methylene dichloride; insoluble in water. | |

| pKa (Predicted) | 1.75 ± 0.10 |

Synthesis of this compound

Several synthetic routes for this compound have been described, primarily in patent literature. The general approach involves the nitration of a chlorobenzoic acid precursor, followed by esterification and subsequent reduction of the nitro groups to amino groups.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: A high-level overview of the synthesis of this compound.

Experimental Protocols

This method is adapted from patent literature describing an industrial-scale synthesis.

Materials:

-

Chlorobenzoic acid

-

98% Nitric acid

-

98% Sulfuric acid

-

Isobutanol

-

Reducing agent (e.g., Raney Nickel with hydrogen gas)

-

Ethanol

-

Morpholine

Procedure:

-

Nitration: In a suitable reactor, under sulfuric acid catalysis, chlorobenzoic acid is reacted with nitric acid to yield 3,5-dinitro-4-chlorobenzoic acid.

-

Esterification: The resulting 3,5-dinitro-4-chlorobenzoic acid is then esterified with isobutanol, again under sulfuric acid catalysis, to produce Isobutyl 3,5-dinitro-4-chlorobenzoate.

-

Reduction:

-

20 g of Isobutyl 3,5-dinitro-4-chlorobenzoate, 100 ml of ethanol, 4 g of Raney nickel, and 1 g of morpholine are placed in an autoclave.

-

The autoclave is sealed and purged with nitrogen and then hydrogen.

-

The pressure is increased to 3.0 MPa with hydrogen, and the mixture is heated to 90-100°C.

-

The reaction is maintained at a pressure between 2.0-3.0 MPa for approximately 1.5 hours until hydrogen uptake ceases.

-

After cooling, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the product is crystallized by cooling.

-

This process has been reported to yield the final product in high purity.

Applications in Polymer Chemistry

The primary and well-established application of this compound is as a chain extender and crosslinking agent in the production of polyurethane elastomers. Its diamine functionality allows it to react with isocyanate groups of a prepolymer to form a crosslinked polymer network.

Polyurethane Crosslinking Workflow

The following diagram illustrates the role of this compound in the formation of polyurethane elastomers.

Caption: Workflow for polyurethane elastomer synthesis using a diamine curative.

Experimental Protocol: Synthesis of Diamine-Cured Polyurethane Elastomer

This is a general protocol for the synthesis of a polyurethane elastomer using a diamine curative like this compound.

Materials:

-

Isocyanate-terminated prepolymer (e.g., MDI-based or TDI-based)

-

This compound

-

Solvent (if necessary, e.g., anhydrous dimethylformamide)

-

Mold release agent

Procedure:

-

Prepolymer Preparation: The isocyanate-terminated prepolymer is preheated to a specific temperature (typically 70-80°C) in a vacuum oven and degassed to remove any dissolved gases.

-

Curative Preparation: this compound is melted if it is a solid at room temperature or dissolved in a minimal amount of a suitable solvent.

-

Mixing and Casting:

-

The required amount of the curative is calculated based on the stoichiometry of the isocyanate groups in the prepolymer.

-

The preheated and degassed prepolymer is weighed into a mixing vessel.

-

The calculated amount of the curative is added to the prepolymer and mixed thoroughly for a short period (e.g., 1-2 minutes) to ensure a homogeneous mixture.

-

-

Curing: The mixture is poured into a preheated mold that has been treated with a mold release agent. The filled mold is then placed in an oven and cured at a specific temperature and duration (e.g., 100°C for 16 hours).

-

Post-Curing: For enhanced properties, the elastomer can be post-cured at a slightly higher temperature for an additional period.

Potential Biological Activities and Research Applications

Limited information suggests that this compound may possess antibacterial, antifungal, and herbicidal properties. However, detailed studies confirming these activities and elucidating their mechanisms of action are not currently available in the public domain. The presence of amino and chloro functional groups on an aromatic ring suggests the potential for diverse biological interactions, making it an interesting candidate for screening and further research.

General Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening a chemical compound for potential biological activities.

Caption: A generalized workflow for the discovery and development of bioactive compounds.

Representative Experimental Protocols for Biological Assays